molecular formula C8H11N<br>(CH3)2C6H3NH2<br>C8H11N B142581 2,3-Dimethylaniline CAS No. 87-59-2

2,3-Dimethylaniline

Cat. No. B142581
CAS RN: 87-59-2
M. Wt: 121.18 g/mol
InChI Key: VVAKEQGKZNKUSU-UHFFFAOYSA-N
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Patent
US06706886B2

Procedure details

355 g (3.44 mol) of tert-butyl nitrite and 250 g of copper powder (3.9 mol) are initially charged in 1250 ml of dimethyl disulfide, and a solution of 250 g (2.07 mol) of 2,3-dimethylaniline in 1000 ml of dimethyl disulfide is added dropwise at 50-52° C. The mixture is subsequently stirred at 75-80° C. for 1.5 hours. For work-up, the mixture is cooled, filtered off with suction through kieselguhr, and the filtrate is washed with saturated aqueous NaHCO3 solution. For the purification of the product, the organic phase is separated by distillation. Initially, excess dimethyl disulfide is removed at atmospheric pressure. 1446 g of dimethyl disulfide (purity>97% according to GC) are recovered. The residue is then subjected to fractional distillation under reduced pressure (0.1 mbar).
Quantity
355 g
Type
reactant
Reaction Step One
Quantity
1250 mL
Type
reactant
Reaction Step One
Quantity
250 g
Type
catalyst
Reaction Step One
Quantity
250 g
Type
reactant
Reaction Step Two
Quantity
1000 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N(OC(C)(C)C)=O.[CH3:8][C:9]1[C:15]([CH3:16])=[CH:14][CH:13]=[CH:12][C:10]=1N.[CH3:17][S:18]SC>[Cu]>[CH3:8][C:9]1[C:15]([CH3:16])=[CH:14][CH:13]=[CH:12][C:10]=1[S:18][CH3:17]

Inputs

Step One
Name
Quantity
355 g
Type
reactant
Smiles
N(=O)OC(C)(C)C
Name
Quantity
1250 mL
Type
reactant
Smiles
CSSC
Name
Quantity
250 g
Type
catalyst
Smiles
[Cu]
Step Two
Name
Quantity
250 g
Type
reactant
Smiles
CC1=C(N)C=CC=C1C
Name
Quantity
1000 mL
Type
reactant
Smiles
CSSC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
77.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The mixture is subsequently stirred at 75-80° C. for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
For work-up, the mixture is cooled
FILTRATION
Type
FILTRATION
Details
filtered off with suction through kieselguhr
WASH
Type
WASH
Details
the filtrate is washed with saturated aqueous NaHCO3 solution
CUSTOM
Type
CUSTOM
Details
For the purification of the product
CUSTOM
Type
CUSTOM
Details
the organic phase is separated by distillation
CUSTOM
Type
CUSTOM
Details
Initially, excess dimethyl disulfide is removed at atmospheric pressure
CUSTOM
Type
CUSTOM
Details
1446 g of dimethyl disulfide (purity>97% according to GC) are recovered
DISTILLATION
Type
DISTILLATION
Details
The residue is then subjected to fractional distillation under reduced pressure (0.1 mbar)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
Smiles
CC1=C(C=CC=C1C)SC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.